Trifluoromethylphosphonic Acid

Description

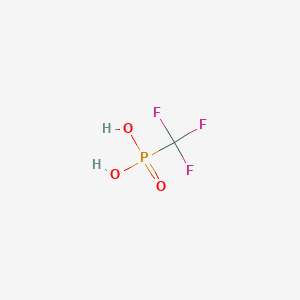

Structure

3D Structure

Properties

IUPAC Name |

trifluoromethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2F3O3P/c2-1(3,4)8(5,6)7/h(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAAVVLEUZQVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2F3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375342 | |

| Record name | Trifluoromethylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.994 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-09-4 | |

| Record name | P-(Trifluoromethyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trifluoromethylphosphonic Acid and Its Derivatives

Direct Synthesis Routes for Trifluoromethylphosphonic Acid

Direct synthetic approaches to this compound primarily involve the hydrolysis of trifluoromethyl-substituted phosphorus(III) precursors or the oxidation of other trifluoromethylphosphorus compounds.

Oxidation Pathways for Trifluoromethylphosphorus Compounds

Various oxidation reactions of trifluoromethyl-containing phosphorus compounds can lead to the formation of this compound. For instance, trifluoromethylphosphonous acid has been observed to disproportionate in a concentrated aqueous solution, yielding both trifluoromethylphosphine and this compound. researchgate.net Another approach involves the reaction of bis(trimethylsilyl)phosphonite (BTSP) with perfluoroalkyl iodides, which initially forms perfluoroalkyl H-phosphinic acids. Subsequent oxidation of these crude H-phosphinic acids produces perfluoroalkylphosphonic acids. mmu.ac.uk

Synthesis via Perfluoroalkylphosphorus(V) Compounds

The synthesis of this compound can also be achieved through intermediates of perfluoroalkylphosphorus(V) compounds, utilizing reagents like hypophosphorous acid derivatives and perfluoroalkyl iodides.

Utilization of Hypophosphorous Acid Derivatives and Silylated Phosphonites

Hypophosphorous acid and its derivatives have emerged as valuable precursors for a range of organophosphorus compounds, including this compound. mmu.ac.ukgrafiati.com A key strategy involves the reaction of bis(trimethylsilyl)phosphonite (BTSP), which is derived from hypophosphorous acid, with perfluoroalkyl iodides. mmu.ac.ukmmu.ac.uk This reaction is a versatile method for creating various perfluoroalkyl phosphorus(V) compounds. mmu.ac.uk The initial product of the reaction between BTSP and a perfluoroalkyl iodide is a perfluoroalkyl H-phosphinic acid, which can then be oxidized to the corresponding perfluoroalkylphosphonic acid. mmu.ac.uk Silylated phosphonites, like BTSP, are effective nucleophiles that can react with a variety of electrophiles, providing a pathway to functionalized phosphinates. nih.gov

Reactions with Perfluoroalkyl Iodides

Perfluoroalkyl iodides are crucial reagents in the synthesis of this compound and its longer-chain homologs. mmu.ac.ukmmu.ac.uk The reaction between perfluoroalkyl iodides and bis(trimethylsilyl)phosphonite (BTSP) is a key step in forming the carbon-phosphorus bond. mmu.ac.uk This reaction has been investigated with various perfluoroalkyl iodides, including n-C₄F₉I, n-C₆F₁₃I, and n-C₈F₁₇I. mmu.ac.uk The resulting perfluoroalkyl H-phosphinic acids can be subsequently oxidized to yield the desired perfluoroalkylphosphonic acids. mmu.ac.uk The activation of the C-I bond in perfluoroalkyl iodides can be facilitated by various means, including the use of phosphines, to generate perfluoroalkyl radicals for subsequent reactions. nih.govmdpi.com

Derivatization Strategies for Functionalized Analogues

The functionalization of this compound and its derivatives allows for the creation of a wide range of analogs with tailored properties. These strategies often involve reactions at the phosphonic acid moiety or the trifluoromethyl group. The development of functionalized congeners is important for applications in areas such as medicinal chemistry, where analogs with high affinity for specific biological targets are desired. nih.gov For example, derivatization can be used to introduce functional groups that facilitate covalent cross-linking to target molecules. researchgate.net The synthesis of functionalized phosphonates can be achieved through various reactions, including the use of trimethyloxonium (B1219515) tetrafluoroborate (B81430) for esterification. nih.gov Furthermore, cascade reactions involving silylated phosphonites and electrophiles like bis(trimethylsilyl)imidates can lead to complex functionalized phosphinates. nih.gov

Preparation of Esters and Corresponding Salts

The preparation of esters of this compound often serves as a crucial step for subsequent transformations or for their direct application. A common strategy involves the alcoholysis of a suitable precursor, such as trifluoromethylphosphonic dichloride (CF₃P(O)Cl₂).

For instance, the synthesis of ethyl and isopropyl esters of (trifluoromethyl)phosphinic acid has been demonstrated through the reaction of trifluoromethylphosphorus dichloride (CF₃PCl₂) with the corresponding anhydrous alcohol. beilstein-journals.org The reaction with anhydrous ethanol (B145695) yields a mixture of ethyl (trifluoromethyl)phosphinate and diethyl (trifluoromethyl)phosphonite, while the reaction with anhydrous isopropanol (B130326) produces diisopropyl (trifluoromethyl)phosphonite. beilstein-journals.org Neutral hydrolysis of CF₃PCl₂ can be used to produce (trifluoromethyl)phosphinic acid. beilstein-journals.org

Another approach involves the Michaelis reaction. An attempt to synthesize diethyl trifluoromethylphosphonate involved the reaction of trifluorochloromethane with the sodium derivative of dibutyl phosphonate. dtic.mil Although an exothermic reaction was observed, this specific route was not reported as successful. dtic.mil A more vigorous reaction occurs when diethyl trichloromethylphosphonate is heated with argentous fluoride, indicating a potential fluorination route. dtic.mil

The conversion of esters back to the free acid or to a salt is also a key transformation. For example, an ester can be converted to the corresponding free acid via treatment with sodium trimethylsilanolate (Me₃SiONa) followed by ion-exchange chromatography. researchgate.net

Table 1: Synthesis of (Trifluoromethyl)phosphinic Acid and its Esters

| Precursor | Reagent(s) | Product(s) | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| CF₃PCl₂ | H₂O | (Trifluoromethyl)phosphinic acid | Hexane, -10 °C to 0 °C, then room temp. | 84% | beilstein-journals.org |

| CF₃PCl₂ | Anhydrous iPrOH | Isopropyl (trifluoromethyl)phosphinate | -40 °C to 0 °C, then room temp. | 68% | beilstein-journals.org |

Synthesis of Trifluoromethylphosphinic Acid Analogues

The synthesis of trifluoromethylphosphinic acid analogues, particularly those that are analogues of α-amino acids, has been achieved through several synthetic methodologies. A primary method is the nucleophilic addition of (trifluoromethyl)phosphinic acid or its esters to substrates containing carbon-nitrogen or activated carbon-carbon double bonds. beilstein-journals.orggrafiati.com

This approach has been successfully used to prepare analogues of several proteinogenic and non-proteinogenic α-amino acids, including glycine, phenylalanine, alanine, valine, proline, aminomalonic acid, and aspartic acid. beilstein-journals.orgresearchgate.net The addition of (trifluoromethyl)phosphinic acid to Schiff bases represents a common route for creating these analogues. beilstein-journals.org

Three-component, one-pot reactions of the Mannich type have also been explored. beilstein-journals.org This involves reacting (trifluoromethyl)phosphinic acid and an amine, such as dibenzylamine, with an aldehyde. beilstein-journals.orggrafiati.com For example, the reaction with formaldehyde (B43269) yielded the corresponding N-protected aminophosphinic acid in a moderate yield. beilstein-journals.org The reaction with benzaldehyde (B42025) also produced the desired aminophosphinic acid, though in a lower yield, with a significant amount of the adduct of (trifluoromethyl)phosphinic acid and benzaldehyde being formed. beilstein-journals.org

Furthermore, the high reactivity of (trifluoromethyl)phosphinic acid allows for its addition to activated C=C double bonds. beilstein-journals.org This hydrophosphinylation reaction has been used to synthesize precursors for aspartic acid analogues. For instance, (trifluoromethyl)phosphinic acid was reacted with N-Boc-protected aminoacrylate to yield the precursor to an aspartic acid analogue. beilstein-journals.org

Table 2: Synthesis of Trifluoromethylphosphinic Acid Analogues

| Reactant 1 | Reactant 2 | Reactant 3 (if any) | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| (Trifluoromethyl)phosphinic acid | Formaldehyde | Dibenzylamine | N-protected aminophosphinic acid (Glycine analogue) | Moderate | beilstein-journals.org |

| (Trifluoromethyl)phosphinic acid | Benzaldehyde | Dibenzylamine | N-protected aminophosphinic acid (Phenylglycine analogue) | 28% | beilstein-journals.org |

| (Trifluoromethyl)phosphinic acid | Acetaldehyde | Dibenzylamine | N-protected aminophosphinic acid (Alanine analogue) | <10% | beilstein-journals.org |

| (Trifluoromethyl)phosphinic acid | Ethyl 2-(tert-butoxycarbonylamino)acrylate | - | Aspartic acid analogue precursor | - | beilstein-journals.org |

Reaction Mechanisms and Reactivity Profiles of Trifluoromethylphosphonic Acid

Nucleophilic Processes Involving Trifluoromethylphosphonic Acid Derivatives

The reactivity of this compound derivatives in nucleophilic processes is significantly influenced by the electronic effects of the CF3 group, which can stabilize anionic intermediates and influence the course of reactions.

The generation of a trifluoromethyl carbanion (CF3⁻) is a challenging yet synthetically valuable transformation. While the direct cleavage of the robust C-P bond in this compound to yield a free trifluoromethyl carbanion is not a commonly employed synthetic strategy, related transformations with analogous compounds suggest its potential. For instance, studies on diethyl difluoromethylphosphonate, a close structural analog, have demonstrated that the P-CF2H bond can be cleaved under basic conditions to generate a difluoromethyl anion, which can then be utilized in subsequent reactions nih.gov. This suggests that under appropriate conditions, a similar cleavage could be envisioned for this compound derivatives.

The primary challenge in generating trifluoromethyl carbanions is their inherent instability; they tend to spontaneously eliminate a fluoride ion to form difluorocarbene nih.gov. Successful strategies for the generation and utilization of α-trifluoromethylated carbanions often rely on stabilizing factors, such as the presence of other electron-withdrawing groups that can delocalize the negative charge nih.gov.

While synthetic applications involving the direct C-P bond cleavage of this compound to generate a trifluoromethyl carbanion are not extensively documented, the biological cleavage of the C-P bond in perfluoroalkyl phosphinic acids has been observed in mammals. This indicates that, under certain (e.g., enzymatic) conditions, this bond can be broken to form a perfluoroalkyl carbanion that is subsequently protonated mdpi.com.

Table 1: Factors Influencing the Stability of α-Trifluoromethylated Carbanions

| Stabilizing Factor | Description |

| Additional Electron-Withdrawing Groups | Groups such as esters, nitro, or sulfone can delocalize the negative charge through resonance, increasing the stability of the carbanion. |

| Counterion | The nature of the counterion can influence the stability and reactivity of the carbanion. |

| Solvent | The solvent can play a crucial role in stabilizing the carbanionic species. |

Derivatives of this compound can participate in addition reactions to carbonyl compounds, primarily through the reactivity of the P-H bond in the tautomeric phosphite form. The Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or ketone, is a well-established method for the synthesis of α-hydroxyphosphonates mdpi.commdpi.comnih.gov. This reaction can be applied to fluorinated substrates, as demonstrated by the synthesis of α-hydroxy β-fluoro/β-trifluoromethyl phosphonates from fluorinated carbohydrate-derived building blocks mdpi.com.

A significant application in this area is the catalytic asymmetric synthesis of quaternary α-hydroxy trifluoromethyl phosphonates. This has been achieved through the chiral aluminum(III)-catalyzed hydrophosphonylation of trifluoromethyl ketones, yielding products with high enantioselectivities nih.gov. This method avoids side reactions like the phospha-Brook rearrangement, providing a direct route to valuable chiral building blocks nih.gov.

Table 2: Examples of Addition Reactions of Phosphonates to Carbonyls

| Phosphonate Reactant | Carbonyl Substrate | Product | Catalyst/Conditions |

| Dialkyl phosphite | Fluorinated aldehydes | α-hydroxy β-fluoro/β-trifluoromethyl phosphonates | Base or Lewis acid catalysis |

| Dimethyl phosphite | Trifluoromethyl ketones | Quaternary α-hydroxy trifluoromethyl phosphonates | Chiral aluminum(III) complex |

The nucleophilic addition of this compound derivatives to carbon-nitrogen and activated carbon-carbon double bonds represents a viable pathway for the synthesis of functionalized organophosphorus compounds. These reactions, often categorized as aza-Michael and Michael additions, respectively, expand the synthetic utility of these fluorinated reagents.

The aza-Michael addition of phosphonates to imines provides access to α-aminophosphonates, which are important bioactive molecules. While specific examples utilizing this compound are not abundant in the literature, the general reactivity of H-phosphonates in aza-Michael reactions is well-documented rsc.orgfrontiersin.orgnih.govnih.gov. The strong electron-withdrawing effect of the trifluoromethyl group is expected to enhance the acidity of the P-H proton in the phosphite tautomer, potentially facilitating the addition to imines.

Table 3: General Scope of Michael and Aza-Michael Additions with Phosphonates

| Reaction Type | Electrophile | General Product |

| Aza-Michael Addition | Imines (C=N) | α-Aminophosphonates |

| Michael Addition | Activated Alkenes (e.g., acrylates, enones) | β-Functionalized phosphonates |

Rearrangement Reactions Facilitated by this compound Derivatives

Rearrangement reactions provide powerful tools for the construction of complex molecular architectures from simpler precursors. Derivatives of this compound can participate in notable rearrangement processes, leading to structurally diverse organophosphorus compounds.

A significant advancement in the field of rearrangement reactions involving phosphonates is the iridium-catalyzed asymmetric cascade allylation/ nih.govnih.gov-phospha-Brook rearrangement of β-keto phosphonates figshare.com. This reaction provides an efficient route to highly functionalized chiral δ-carbonyl phosphates figshare.com.

The proposed mechanism for this transformation begins with the iridium-catalyzed asymmetric allylation of the β-keto phosphonate. This is followed by a unique nih.govnih.gov-phospha-Brook rearrangement. Computational and experimental studies have revealed that the stronger P-O σ-bond compared to the O-C σ-bond makes this rearrangement both kinetically and thermodynamically favorable figshare.com. This protocol is characterized by its mild reaction conditions, high chemo-, regio-, and enantioselectivity, and broad substrate scope figshare.com.

Table 4: Key Features of the Iridium-Catalyzed Asymmetric Cascade Allylation/ nih.govnih.gov-Phospha-Brook Rearrangement

| Feature | Description |

| Catalyst | Iridium complex with a chiral ligand |

| Substrates | β-Keto phosphonates and vinyl ethylene carbonate |

| Product | Chiral δ-carbonyl phosphates |

| Key Mechanistic Step | nih.govnih.gov-Phospha-Brook rearrangement |

| Driving Force | Formation of a strong P-O bond |

This compound, like other H-phosphonates, exists in a tautomeric equilibrium between the pentavalent phosphonate form, which possesses a P-H bond, and the trivalent phosphite form, characterized by a P-OH group nih.govmdpi.com. The position of this equilibrium is crucial as it dictates the reactivity of the molecule; the phosphonate form is typically less nucleophilic, while the phosphite form can act as a nucleophile through its phosphorus atom or as a proton donor from the hydroxyl group.

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences this tautomeric equilibrium. Computational studies on related fluorinated phosphine oxides, such as bis(trifluoromethyl)phosphine oxide, have shown that electron-withdrawing substituents strongly favor the trivalent P(III) form nih.gov. This is in contrast to compounds with electron-donating substituents, which predominantly exist in the pentavalent P(V) form nih.gov.

The mechanism of tautomerization is thought to be facilitated by intermolecular proton transfer, often involving solvent molecules or other catalyst species, as the intramolecular proton transfer has a high activation barrier nih.gov. The preference for the P(III) tautomer in this compound has important implications for its reactivity, suggesting a higher propensity to engage in reactions characteristic of phosphites, such as nucleophilic additions.

Table 5: Influence of Substituents on P-H Tautomeric Equilibrium in H-Phosphonates

| Substituent Type | Predominant Tautomer | Rationale |

| Electron-donating (e.g., alkyl) | Pentavalent (P(V)) | Inductive effect stabilizes the P=O bond. |

| Electron-withdrawing (e.g., trifluoromethyl) | Trivalent (P(III)) | Inductive effect stabilizes the lone pair on the phosphorus atom in the P(III) form. |

Electrophilic Transformations and Controlled C-F Bond Activation

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. Research into C-F bond activation often involves transition-metal catalysts or highly reactive main-group reagents. nih.gov For phosphorus compounds, activation can proceed through several mechanisms, including oxidative addition, fluoride abstraction by Lewis acidic centers, or nucleophilic attack on polyfluoro-arenes. researchgate.net

The presence of the P=O bond and acidic protons in this compound suggests a complex reactivity profile. The phosphorus center is electron-deficient due to the adjacent trifluoromethyl and phosphoryl groups, making it a potential Lewis acidic site. This Lewis acidity could play a role in activating C-F bonds in other molecules, a strategy seen with other P(V)-based Lewis acids. nih.gov

However, direct electrophilic attack on the trifluoromethyl group of this compound itself is not a commonly reported transformation. Instead, the reactivity of related compounds often involves the P-H bond in phosphinic acids or esters. For instance, (trifluoromethyl)phosphinic acid, CF3P(O)H(OH), which contains a reactive P-H bond, has been used in Mannich-type reactions and nucleophilic additions to Schiff bases. nih.gov The absence of this P-H bond in this compound precludes it from participating in such reactivity pathways.

Table 1: General Mechanisms for C-F Bond Activation by Phosphorus Compounds

| Mechanism | Description | Example Reagent Type |

| Lewis Acid Catalysis | A Lewis acidic phosphorus center abstracts a fluoride anion, generating a carbocationic intermediate that can be trapped. | P(V)-based Lewis acids nih.gov |

| Frustrated Lewis Pairs (FLP) | A combination of a bulky Lewis acid and a Lewis base that cannot form a classical adduct can activate C-F bonds. | P(III) Lewis bases in FLPs nih.gov |

| Oxidative Addition | A low-valent transition metal inserts into the C-F bond, a common pathway in metal-catalyzed C-F functionalization. | Rhodium or Nickel complexes researchgate.netmdpi.com |

| Reductive Cleavage | A strong reductant transfers an electron to the C-F antibonding orbital (σ*), leading to bond cleavage. | Photochemical or electrochemical methods researchgate.net |

Note: This table represents general mechanisms and reagent types involved in C-F activation by various phosphorus compounds, as specific data for this compound is not available.

Catalytic Roles and Mechanisms in Diverse Organic Synthesis

Phosphoric acids, particularly chiral BINOL-derived phosphoric acids, are well-established as powerful Brønsted acid catalysts in a wide array of enantioselective organic reactions. They typically function as bifunctional catalysts, using the Brønsted acidic proton to activate an electrophile and the Lewis basic phosphoryl oxygen to organize the nucleophile within the transition state.

While this compound is a strong Brønsted acid due to the inductive effect of the CF3 group, its application as a catalyst in organic synthesis is not extensively documented in the literature. Its strength as an acid is likely comparable to or greater than trifluoromethanesulfonic acid (TfOH), a well-known superacid catalyst used in reactions like Friedel–Crafts acylations and esterifications. researchgate.netwikipedia.org By analogy, this compound could potentially catalyze similar acid-mediated transformations.

Possible catalytic applications could include:

Esterification and Transesterification: Catalyzing the reaction between carboxylic acids and alcohols.

Hydrolysis: Acting as an acid catalyst for the hydrolysis of esters, amides, or acetals.

Rearrangement Reactions: Promoting cationic rearrangement processes.

However, without specific research findings, the efficiency, selectivity, and mechanistic pathways of this compound as a catalyst remain speculative. The increased electrophilicity of the phosphorus atom in related difluoromethylphosphinates is known to make them susceptible to hydrolysis, which could also be a factor in the stability and catalytic turnover of this compound under certain reaction conditions. nih.gov

Table 2: Potential Catalytic Applications based on Brønsted Acidity

| Reaction Type | Proposed Role of this compound | General Mechanism |

| Friedel-Crafts Alkylation/Acylation | Protonation of an alkene or activation of an acyl halide/anhydride. | Generation of a carbocation or acylium ion electrophile. |

| Pinacol Rearrangement | Protonation of a diol to facilitate water elimination and subsequent alkyl migration. | Formation of a key carbocation intermediate. |

| Esterification | Protonation of the carbonyl oxygen of the carboxylic acid to activate it towards nucleophilic attack by the alcohol. | Acid-catalyzed nucleophilic acyl substitution. |

Note: This table outlines potential applications based on the compound's strong Brønsted acidity, by analogy to other strong acid catalysts. Specific studies confirming these roles for this compound are required.

Advanced Spectroscopic Characterization and Structural Elucidation of Trifluoromethylphosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of Trifluoromethylphosphonic Acid, offering atom-specific information through the analysis of different nuclei. The presence of ¹H, ¹³C, ³¹P, and ¹⁹F nuclei makes it particularly well-suited for a comprehensive analysis.

A multi-nuclear NMR approach provides a complete picture of the molecular structure of this compound. Each spectrum offers unique insights into the electronic environment and connectivity of the respective atoms.

¹H NMR: The proton NMR spectrum is expected to be the simplest, showing a single, broad resonance corresponding to the two acidic protons of the phosphonic acid group (-P(O)(OH)₂). The chemical shift of this peak is highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.

¹³C NMR: The carbon-13 spectrum would feature a single resonance for the trifluoromethyl (CF₃) carbon. This signal's multiplicity is split into a doublet by the phosphorus atom (¹JC-P coupling) and further into a quartet by the three fluorine atoms (¹JC-F coupling), resulting in a doublet of quartets.

³¹P NMR: The phosphorus-31 nucleus is highly sensitive and provides a distinct spectral window. For this compound, the ³¹P NMR spectrum is expected to show a quartet, a result of coupling to the three equivalent fluorine atoms of the CF₃ group (²JP-F). Studies comparing methylphosphonates and trifluoromethylphosphonates show that the electron-withdrawing CF₃ group causes a significant upfield shift (to a stronger field) for the phosphorus nucleus resonance, a key identifier for this class of compounds dtic.mil.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, fluorine-19 NMR is extremely informative. The ¹⁹F NMR spectrum of this compound would display a single resonance split into a doublet due to coupling with the phosphorus atom (²JF-P).

The following table summarizes the predicted NMR spectroscopic data for this compound.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | Variable, broad | Singlet (broad) | N/A |

| ¹³C | ~120-130 | Doublet of Quartets | ¹JC-F: ~270-290 Hz; ¹JC-P: ~150-180 Hz |

| ³¹P | -5 to -15 | Quartet | ²JP-F: ~90-110 Hz |

| ¹⁹F | ~ -70 to -80 | Doublet | ²JF-P: ~90-110 Hz |

NMR spectroscopy is a powerful tool for real-time, in-situ monitoring of chemical reactions, offering deep insights into kinetics and mechanisms without the need for sample isolation nih.govnih.govmagritek.com. This is particularly valuable for processes involving this compound.

For reaction monitoring, a flow NMR setup can be employed where the reaction mixture is continuously passed through the spectrometer nih.govmagritek.com. The distinct and often clear regions in the ¹⁹F and ³¹P NMR spectra are ideal for this purpose. The appearance of the characteristic doublet in the ¹⁹F spectrum or the quartet in the ³¹P spectrum can be used to track the formation of this compound, while the disappearance of signals from starting materials can be simultaneously monitored. This allows for the determination of reaction endpoints, the identification of intermediates, and the optimization of reaction conditions to maximize yield magritek.com.

For purity assessment, NMR provides a quantitative analysis of the sample. The high sensitivity and large chemical shift range of ¹⁹F and ³¹P NMR make it straightforward to detect and quantify fluorine- or phosphorus-containing impurities, even at low levels. By integrating the signals corresponding to this compound and those of any impurities, a precise determination of purity can be achieved.

Vibrational Spectroscopy (Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The infrared spectrum of this compound is dominated by strong absorptions corresponding to its key functional groups. The phosphoryl group (P=O) gives rise to a very strong and characteristic stretching vibration. For phosphonic acids, this band is typically observed in the region of 1200-1300 cm⁻¹. The P-O-H moiety is characterized by broad absorption due to O-H stretching in the 2500-3300 cm⁻¹ range, indicative of strong hydrogen bonding, and P-OH stretching vibrations between 900 and 1000 cm⁻¹. Furthermore, the carbon-fluorine bonds of the CF₃ group produce intense absorption bands, typically found in the 1000-1400 cm⁻¹ region.

The table below lists the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching (H-bonded) | 2500 - 3300 | Strong, Broad |

| P=O | Stretching | 1200 - 1300 | Very Strong |

| C-F | Stretching | 1000 - 1400 | Very Strong |

| P-OH | Stretching | 900 - 1000 | Strong |

In situ ATR-FTIRS is a surface-sensitive technique used to study the interaction and adsorption of molecules onto solid surfaces directly from a liquid or gas phase. This method is highly applicable for investigating the behavior of this compound at interfaces, which is crucial for its applications in areas like surface modification and catalysis energy.govenergy.gov.

In a typical experiment, an internal reflection element (e.g., a crystal of Germanium or Zinc Selenide) is coated with the material of interest (e.g., a metal oxide like alumina or titania). A solution of this compound is then passed over the surface. The IR beam is directed through the crystal in such a way that it interacts with the sample at the crystal-liquid interface.

By recording spectra over time, the adsorption process can be monitored. The formation of bonds between the phosphonic acid group and the surface leads to distinct changes in the vibrational spectrum. Specifically, the strong P=O and P-OH bands are attenuated or shifted upon coordination to the surface, often indicating the formation of inner-sphere surface complexes where the phosphonate group binds directly to the metal centers on the surface. Analysis of these spectral shifts provides valuable information on the nature of the bonding (e.g., monodentate, bidentate, or tridentate coordination).

Solid-State Structural Determination via X-ray Diffraction (XRD)

While NMR and IR spectroscopy provide information about molecular connectivity and functional groups, single-crystal X-ray diffraction (XRD) offers the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is capable of revealing detailed structural parameters such as bond lengths, bond angles, and intermolecular interactions.

The process involves growing a suitable single crystal of this compound, which is then exposed to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a unique pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of individual atoms are determined, and a complete molecular and crystal structure is built.

For this compound, an XRD analysis would provide crucial information, including:

Molecular Conformation: The exact geometry of the molecule in the solid state.

Bond Lengths and Angles: Precise measurements of C-P, P=O, P-O, and C-F bond lengths and angles.

Crystallographic Data: The unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the symmetry of the crystal lattice.

While the synthesis of this compound has been reported, detailed crystallographic data from a single-crystal XRD study are not widely available in the literature d-nb.inforesearchgate.net. Such an analysis would be invaluable for a complete understanding of its solid-state properties.

Electrochemical Spectroscopic Techniques for Material Properties

The electrochemical characteristics of this compound (TFMPA) are crucial for understanding its potential applications, particularly in materials science where proton conductivity and electrochemical stability are paramount. Techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) provide significant insights into these properties.

Cyclic Voltammetry (CV) for Electrochemical Behavior

Cyclic voltammetry is a powerful electroanalytical technique used to investigate the electrochemical behavior of a substance by measuring the current that develops in an electrochemical cell as the potential is linearly cycled. This method provides information on the redox processes, the stability of the compound within a certain potential range (electrochemical window), and the kinetics of electron transfer reactions.

Key Research Findings:

Electrochemical Window: The electrochemical window refers to the potential range over which the electrolyte is stable and does not undergo oxidation or reduction. For applications in energy storage devices, a wide electrochemical window is desirable. While specific data for TFMPA is limited, studies on similar fluorinated compounds suggest that the C-P bond in phosphonic acids is generally stable, contributing to a potentially wide electrochemical window.

Redox Activity: It is generally understood that the phosphonic acid group itself is not redox-active within the typical potential windows of aqueous electrolytes. Any observed redox peaks in a cyclic voltammogram of a TFMPA-containing electrolyte would likely be attributed to the electrochemical reactions of the electrode material or other species present in the solution. The primary role of TFMPA in such a system is to act as a proton-conducting electrolyte.

Table 1: Theoretical Redox Potentials of Related Trifluoromethyl-Containing Compounds

While experimental CV data for TFMPA is scarce, theoretical calculations of redox potentials for various trifluoromethyl-containing compounds provide insights into their electrochemical stability. The following table presents calculated one-electron absolute redox potentials in acetonitrile, which can serve as a proxy for understanding the relative ease of oxidation and reduction.

| Compound Type | Redox Process | Calculated Potential (V vs. SHE) |

| Trifluoromethylated Radical | Reduction | Varies with structure |

| Trifluoromethyl Substrate | Reduction | Varies with structure |

| Trifluoromethylated Radical | Oxidation | Varies with structure |

| Trifluoromethyl Substrate | Oxidation | Varies with structure |

Note: This table is illustrative and based on theoretical calculations for a range of trifluoromethyl-containing compounds, not specifically this compound. The actual redox potentials would need to be determined experimentally for TFMPA.

Electrochemical Impedance Spectroscopy (EIS) for Proton Conductivity Assessment

Electrochemical Impedance Spectroscopy is a non-destructive technique used to study the electrical properties of materials and their interfaces with electrodes. By applying a small amplitude AC voltage over a range of frequencies, the impedance of the system can be measured. This technique is particularly valuable for determining the proton conductivity of electrolyte materials.

The high ionic conductivity of this compound, noted to be the highest among common phosphorous acids for comparable water content and temperature, is a key characteristic that can be quantified using EIS. energy.gov The analysis of the resulting Nyquist plot, which plots the imaginary part of impedance against the real part, allows for the determination of various resistive and capacitive elements within the electrochemical system, from which the bulk conductivity of the electrolyte can be extracted.

Key Research Findings:

High Proton Conductivity: Research has highlighted that fluoroalkylphosphonic acids, including TFMPA, are strong acids, which promotes efficient proton hopping and transport. energy.gov This inherent acidity is a primary reason for the observed high proton conductivity.

Mechanism of Proton Transport: In systems containing phosphonic acids, proton transport can occur through two primary mechanisms: the vehicle mechanism, where protons are carried by diffusing molecules like H3O+, and the Grotthuss mechanism, which involves the hopping of protons between adjacent acid molecules through the hydrogen bond network. EIS studies, often complemented by other techniques like NMR spectroscopy, can help elucidate the dominant transport mechanism under different conditions of temperature and hydration.

Influence of Temperature and Humidity: The proton conductivity of materials incorporating TFMPA is expected to be highly dependent on both temperature and relative humidity (RH). EIS measurements performed under varying conditions would reveal the activation energy for proton conduction and the role of water molecules in facilitating proton transport. Generally, conductivity increases with both temperature and water content.

Table 2: Representative Proton Conductivity Data for Phosphonic Acid-Based Materials

This table presents typical proton conductivity values for materials containing phosphonic acid groups, as determined by EIS, to provide a comparative context for the expected performance of TFMPA-based systems.

| Material System | Condition | Proton Conductivity (S/cm) |

| Polymer with phosphonic acid groups | Anhydrous, 120°C | ~10⁻⁵ |

| Phosphonic acid-functionalized composite membrane | Humidified, Room Temperature | ~10⁻² - 10⁻¹ |

| Doped Phosphonic Acid System | High Temperature, Anhydrous | ~10⁻³ |

Note: This table provides a general range of conductivity values for materials containing phosphonic acid functionalities. The specific conductivity of this compound will depend on its purity, concentration, and the specific conditions of measurement.

The analysis of Nyquist plots for TFMPA-containing systems would typically show a semicircle at high frequencies, corresponding to the bulk resistance of the electrolyte, and potentially other features at lower frequencies related to interfacial processes and electrode polarization. The intercept of the high-frequency semicircle with the real axis is used to calculate the bulk proton conductivity.

Computational Chemistry and Theoretical Studies on Trifluoromethylphosphonic Acid

Quantum Mechanical Approaches to Electronic Structure and Reactivity

Quantum mechanical methods are at the forefront of computational investigations into Trifluoromethylphosphonic Acid, offering a rigorous framework for understanding its electronic characteristics and predicting its chemical behavior. These approaches solve the Schrödinger equation for the molecule, providing a detailed picture of electron distribution and energy levels, which are crucial for determining reactivity.

Density Functional Theory (DFT) has become a workhorse in the computational study of molecular systems, including this compound. DFT methods are prized for their balance of accuracy and computational efficiency, making them well-suited for calculating a wide range of molecular properties. These calculations focus on the electron density as the fundamental variable, from which various electronic properties can be derived.

Key applications of DFT in the study of this compound include the determination of its molecular geometry, vibrational frequencies, and electronic structure. The electronic structure is often characterized by the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity.

While specific DFT data for this compound is not extensively published, studies on related phosphonic acids and fluorinated molecules provide valuable insights. For instance, DFT calculations on similar molecules are used to analyze the influence of the strongly electron-withdrawing trifluoromethyl group on the acidity and reactivity of the phosphonic acid moiety.

Table 1: Representative DFT-Calculated Electronic Properties of a Generic Phosphonic Acid (Illustrative)

| Property | Calculated Value | Significance |

| HOMO Energy | -8.2 eV | Energy of the highest energy electrons; relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Energy of the lowest energy empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative for a generic phosphonic acid and are intended to demonstrate the type of data obtained from DFT calculations. Actual values for this compound would require specific computational studies.

A significant strength of quantum mechanical calculations, particularly DFT, is their ability to map out potential energy surfaces for chemical reactions. This allows for the prediction of plausible reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states. For this compound, this could involve studying its decomposition pathways, its reactions with other molecules, or its role in catalytic cycles.

Mechanistic Investigations through Advanced Computational Modeling

Advanced computational modeling techniques build upon quantum mechanical foundations to provide a dynamic and quantitative understanding of reaction mechanisms. These methods are crucial for moving beyond static pictures of molecules to a more realistic depiction of chemical processes as they unfold over time.

For instance, in a study of an acid-base complex involving ethylphosphonic acid, DFT calculations were used to determine the activation energy for proton transport, which was found to be in the range of 0.336-0.444 eV nih.gov. This type of calculation is directly applicable to understanding the proton conductivity of this compound. The activation energy can be used in conjunction with transition state theory to estimate reaction rate constants.

Table 2: Illustrative Energetic Data for a Proton Transfer Reaction in a Phosphonic Acid System

| Parameter | Calculated Value (eV) | Description |

| Reactant Complex Energy | 0.00 | Reference energy of the initial state. |

| Transition State Energy | 0.40 | The energy barrier for the proton transfer. |

| Product Complex Energy | -0.10 | The energy of the final state after proton transfer. |

| Activation Energy | 0.40 | The energy required to initiate the reaction. |

| Reaction Energy | -0.10 | The overall energy change of the reaction. |

Note: This table presents illustrative data based on studies of similar phosphonic acid systems and does not represent specific experimental or calculated values for this compound.

The transition state is a critical point on the potential energy surface that represents the highest energy barrier along the reaction pathway. Identifying and characterizing the transition state is a key objective of computational mechanistic studies. Transition state analysis involves optimizing the geometry of this transient species and performing a vibrational frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the path of steepest descent from the transition state to the products.

The determination of the reaction coordinate provides a clear picture of the atomic motions involved in transforming reactants into products. This allows for a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction. Computational tools can visualize this imaginary frequency, providing a dynamic animation of the transition from reactants to products through the transition state structure.

This compound, like other phosphonic acids, is of interest for its potential as a proton conductor in fuel cell membranes. Computational simulations, particularly ab initio molecular dynamics (AIMD), are invaluable for understanding the mechanisms of proton transport in such materials. AIMD combines quantum mechanical calculations of interatomic forces with classical molecular dynamics simulations of atomic motion.

These simulations can model the behavior of this compound in a condensed phase, either in its pure anhydrous state or in the presence of water molecules. By tracking the trajectories of all atoms over time, researchers can observe proton transfer events directly. These simulations can reveal whether proton transport occurs primarily through a "vehicle" mechanism, where protons are carried by diffusing molecules like H₃O⁺, or through a "Grotthuss" or hopping mechanism, where protons are transferred along a network of hydrogen-bonded molecules. Studies on fluoroalkyl phosphonic acids suggest that anhydrous proton transport occurs primarily by a hopping-based mechanism nih.gov.

Simulations can also quantify important parameters such as the diffusion coefficients of protons and other species, which are directly related to the material's conductivity. The insights gained from these simulations are crucial for the rational design of new and improved proton-conducting materials.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. These simulations can elucidate the structure-property relationships of TFMPA within polymer membranes, which are crucial for applications like proton exchange membrane fuel cells (PEMFCs).

While direct MD simulation studies focused exclusively on this compound in polymeric systems are not extensively documented in publicly available literature, the principles of proton transport and conductivity have been simulated for analogous fluoroalkyl phosphonic acids and phosphonic acid-containing polymer systems. These studies provide a strong basis for understanding the expected behavior of TFMPA.

Proton transport in such systems is understood to occur via two primary mechanisms: the Grotthuss mechanism (or "hopping" mechanism) and the vehicular mechanism. The Grotthuss mechanism involves the transfer of a proton from one molecule to the next through a hydrogen-bonded network. The vehicular mechanism involves the diffusion of protonated species, such as the hydronium ion (H₃O⁺), through the polymer matrix.

MD simulations are employed to model these processes at an atomic scale. By simulating the trajectories of individual atoms, researchers can observe the formation and breaking of hydrogen bonds, the diffusion of water molecules and hydronium ions, and the hopping of protons between phosphonic acid groups.

Key findings from simulations on related phosphonic acid-based systems, which are expected to be relevant for TFMPA, include:

Anhydrous Proton Transport: In anhydrous or low-humidity conditions, proton transport is believed to occur primarily through a hopping mechanism between adjacent phosphonic acid groups. nih.gov The activation energies for ion transport are often found to be significantly lower than for viscous flow, supporting a non-vehicular transport mechanism. nih.gov

Influence of Water: The presence of water molecules significantly enhances proton conductivity by facilitating both Grotthuss and vehicular transport mechanisms. MD simulations of hydrated Nafion, a widely used polymer in PEMFCs, have provided detailed insights into the structure of water channels and their role in proton conduction. nih.govtue.nl

Role of Polymer Structure: The morphology of the polymer membrane, including the distribution and connectivity of hydrophilic domains containing the phosphonic acid groups, is critical for efficient proton transport. Dissipative particle dynamics (DPD), a mesoscale simulation technique, has been used to study the phase-separated morphologies of Nafion-based blend membranes containing poly(vinylphosphonic acid) (PVPA). psecommunity.org

| Transport Mechanism | Description | Key Factors from Simulations |

|---|---|---|

| Grotthuss (Hopping) | Proton transfer through a hydrogen-bond network. | - Proximity of phosphonic acid groups

|

| Vehicular | Diffusion of protonated species (e.g., H₃O⁺). | - Water content (hydration level)

|

Computational studies on similar systems have revealed:

Hydrogen Bonding: The phosphonic acid group is a potent hydrogen bond donor and acceptor. MD simulations can quantify the extent and lifetime of hydrogen bonds between TFMPA molecules, between TFMPA and the polymer, and between TFMPA and water. These hydrogen networks are fundamental to both the structural integrity of the membrane and the pathways for proton conduction.

Polymer Conformation: The introduction of TFMPA into a polymer matrix can alter the conformation of the polymer chains. Simulations can track changes in polymer chain dynamics and packing, which in turn affect the mechanical properties and permeability of the membrane.

Phase Separation: In many proton exchange membranes, such as those based on perfluorosulfonic acids (e.g., Nafion), hydrophilic and hydrophobic domains undergo phase separation. This creates channels for water and proton transport. MD and DPD simulations can predict the morphology of these domains in polymers functionalized with TFMPA, providing insights into how the size, shape, and connectivity of these channels are influenced by the acid's structure and concentration. psecommunity.org

Quantitative Structure-Activity Relationships (QSAR) and Chemoinformatic Approaches

While direct Quantitative Structure-Activity Relationship (QSAR) and chemoinformatic studies specifically targeting the material properties of this compound are not widely reported, the methodologies are highly relevant for the rational design of new materials incorporating this and related compounds.

QSAR models are statistical models that relate the chemical structure of a compound to its biological activity or a specific property. nih.gov In the context of materials science, this could be a property like proton conductivity, thermal stability, or water uptake. Chemoinformatics involves the use of computational methods to analyze chemical information, which can be used to predict the properties of new compounds and to design molecules with desired characteristics.

A typical workflow for a QSAR or chemoinformatic study in this area would involve:

Data Collection: Assembling a dataset of phosphonic acids with experimentally measured properties of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the dataset. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Model Building: Using statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, to build a model that correlates the descriptors with the measured property.

Model Validation: Rigorously validating the model to ensure its predictive power.

Prediction: Using the validated model to predict the properties of new, untested compounds, such as derivatives of TFMPA.

For example, a QSAR study could be developed to predict the proton conductivity of a series of fluorinated phosphonic acids. The model might find that descriptors related to the acidity of the P-OH protons, the molecular size, and the polarity of the molecule are important for predicting conductivity. Such a model could then be used to screen a virtual library of new phosphonic acid derivatives to identify candidates with potentially higher conductivity.

While a specific QSAR model for the material properties of TFMPA is not available, studies on other phosphonic acid derivatives have demonstrated the utility of this approach. For instance, 3D-QSAR and molecular docking studies have been performed on phosphonic acid derivatives as enzyme inhibitors, showcasing the ability of these methods to elucidate the key structural features for a desired activity. nih.gov

| Step | Description | Relevance to this compound |

|---|---|---|

| Data Collection | Gathering experimental data on properties of a series of related compounds. | A dataset of fluorinated phosphonic acids with measured proton conductivities could be compiled. |

| Descriptor Calculation | Quantifying the structural and electronic features of the molecules. | Descriptors for TFMPA would include its molecular weight, number of fluorine atoms, electrostatic potential, etc. |

| Model Building | Developing a mathematical relationship between descriptors and properties. | A model could be created to predict the proton conductivity of new TFMPA derivatives. |

| Prediction | Using the model to estimate the properties of novel compounds. | Screening of virtual compounds to identify promising candidates for synthesis and testing. |

Applications of Trifluoromethylphosphonic Acid in Advanced Materials and Catalysis

Proton Exchange Membranes (PEMs) and Fuel Cell Technology

In the realm of fuel cell technology, particularly for high-temperature proton exchange membrane fuel cells (HT-PEMFCs), TFMPA and its derivatives are being explored to overcome the limitations of existing materials. The goal is to develop membranes that exhibit high proton conductivity, excellent thermal and chemical stability, and robust performance under demanding operating conditions.

The development of novel proton exchange membranes is a critical aspect of advancing HT-PEMFC technology. Traditional perfluorosulfonic acid (PFSA) membranes, such as Nafion, experience a significant drop in proton conductivity at elevated temperatures and low humidity. Polymers functionalized with phosphonic acid groups are considered promising alternatives because they can facilitate proton transport both intrinsically and with the aid of water.

Researchers have pursued various strategies to create these phosphonated polymers, including the chemical modification of pre-existing polymers and the direct polymerization of monomers containing phosphonic acid groups. rsc.org A key advantage of covalently bonding phosphonic acids to the polymer backbone is the prevention of leaching, which can be an issue with phosphoric acid-doped membranes. rsc.org The strong electron-withdrawing nature of the trifluoromethyl group in TFMPA enhances the acidity of the phosphonic acid group, which is a desirable trait for a proton conductor. nih.gov

One approach involves the synthesis of poly(trifluorostyrene)-based ionomers that incorporate phosphonic acid functionalities. researchgate.net Another strategy has been the development of fluorine-lean phosphonated polymers of intrinsic microporosity (pPIMs). nih.gov The rigid and contorted structure of these polymers creates a network with increased porosity, which can improve gas diffusion within the catalyst layer of a fuel cell. nih.gov

The synthesis of these advanced polymers often involves multi-step processes. For instance, aromatic polymers can be phosphonated through metal-catalyzed reactions, such as the Michaelis-Arbuzov reaction, on brominated or iodinated polymer precursors. rsc.org The degree of phosphonation can be controlled and is a critical factor in determining the final properties of the membrane.

A primary function of a PEM is to efficiently transport protons from the anode to the cathode of the fuel cell. The proton conductivity of a membrane is therefore a key performance metric. Studies on model compounds have shown that fluoroalkyl phosphonic acids are promising candidates for high-temperature, anhydrous proton conductors. nih.gov

The mechanism of proton transport in these materials is a subject of detailed investigation. Two primary mechanisms are generally considered: the Grotthuss mechanism, which involves "hopping" of protons between adjacent acid groups or water molecules, and the vehicular mechanism, where protons are carried by diffusing molecules like hydronium ions (H₃O⁺). researchgate.netmdpi.com Research on fluoroalkyl phosphonic and phosphinic acid model compounds under anhydrous conditions indicates that proton transport occurs mainly through a structural diffusion or hopping-based (Grotthuss) mechanism. nih.gov This is supported by the observation that the activation energies for ion transport are much lower than for viscous flow, and proton self-diffusion coefficients are significantly higher than those of the conjugate base. nih.gov

The incorporation of phosphonic acid groups into polymer structures has been shown to yield high proton conductivity. For example, membranes with high ion-exchange capacities have demonstrated proton conductivities of approximately 92 mS/cm at 25°C and 100% relative humidity, increasing to about 150 mS/cm at 140°C. researchgate.net Even under dry conditions, conductivities over 2 mS/cm at 120°C have been reported, which can be significantly boosted to nearly 100 mS/cm upon doping with phosphoric acid. researchgate.net

| Membrane Type | Condition | Proton Conductivity (mS/cm) | Reference |

|---|---|---|---|

| Phosphonated Poly(trifluorostyrene) | 25°C, 100% RH | ~92 | researchgate.net |

| Phosphonated Poly(trifluorostyrene) | 140°C, 100% RH | ~150 | researchgate.net |

| Phosphonated Poly(trifluorostyrene) | 120°C, Dry | >2 | researchgate.net |

| Phosphoric Acid Doped Phosphonated Poly(trifluorostyrene) | 120°C, Dry | ~100 | researchgate.net |

The efficiency of a fuel cell is also heavily dependent on the kinetics of the electrochemical reactions occurring at the electrodes. The oxygen reduction reaction (ORR) at the cathode is particularly sluggish and can be hindered by the adsorption of anions from the electrolyte onto the platinum catalyst surface, which blocks active sites. researchgate.net

In the context of HT-PEMFCs that use phosphoric acid, the adsorption of phosphate anions is a known challenge. researchgate.net Research has been conducted to understand if TFMPA exhibits more favorable adsorption characteristics. Studies using polycrystalline platinum surfaces have shown that the presence of TFMPA and related perfluoroalkyl phosphonic acids has a significant effect on the cyclic voltammograms in the regions of hydrogen adsorption/desorption and oxide formation. researchgate.net

Importantly, the ORR activity, when measured under controlled conditions, revealed that kinetic current densities were doubled in the presence of TFMPA compared to phosphoric acid. researchgate.net This suggests a weaker adsorption tendency for TFMPA on the platinum surface. researchgate.net This weaker interaction allows for more active sites to be available for the ORR, leading to improved reaction kinetics. The reduced interaction of perfluoroalkylated compounds with the platinum surface compared to phosphoric acid has been corroborated by in-situ Fourier transform infrared spectroscopy and electrochemical impedance spectroscopy. researchgate.net

The ultimate test for any new PEM material is its performance and durability in an operating fuel cell, especially under the high-temperature conditions (typically 120-200°C) relevant to HT-PEMFCs. These conditions offer advantages such as enhanced tolerance to fuel impurities like carbon monoxide and simplified water and thermal management. magtech.com.cndtu.dk

Phosphonated polymers are of great interest for these applications due to their generally high chemical and thermal stability. rsc.org For example, phosphonated polymers derived from poly(arylene ether)s have shown high thermal stability, with a 10% weight loss occurring only above 430°C after hydrolysis of the phosphonate ester to the phosphonic acid. researchgate.net

Fuel cell tests utilizing membranes and ionomers based on phosphonated polymers have demonstrated promising performance. For example, the use of TFMPA as an additive has been shown to improve the wetting of the electrode and consistently increase the fuel cell's output power. researchgate.net Power outputs of 240-270 mW/cm² have been achieved with TFMPA additives, compared to 180 mW/cm² with phosphoric acid alone, which is attributed to a decrease in the charge transfer resistance of the ORR. researchgate.net Furthermore, phosphonated polymers have been used to create membrane electrode assemblies that exhibit high peak power densities and low voltage decay rates over extended operation, indicating good durability. researchgate.net However, the long-term stability of these materials, particularly concerning the potential for anhydride formation between phosphonic acid groups at elevated temperatures, remains an area of active research. osti.gov

| Material/Additive | Metric | Value | Comparison | Reference |

|---|---|---|---|---|

| TFMPA Additive | Power Output | 240-270 mW/cm² | 180 mW/cm² (with H₃PO₄) | researchgate.net |

| Phosphonated Polymer Membrane | Peak Power Density | 728 mW/cm² | N/A | researchgate.net |

| Phosphonated Polymer Membrane | Voltage Decay Rate | 0.367 mV/h over 140h | N/A | researchgate.net |

| Phosphonated Poly(arylene ether) | Thermal Stability (10% weight loss) | >430°C | N/A | researchgate.net |

Roles in Organic Synthesis and Fluorination Chemistry

Beyond its applications in materials science, the unique reactivity of organophosphorus compounds containing trifluoromethyl groups is leveraged in synthetic organic chemistry.

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is of immense interest, particularly in the pharmaceutical and agrochemical industries, as it can significantly alter a molecule's physical and biological properties. beilstein-journals.org Nucleophilic trifluoromethylation is a direct method for achieving this transformation, typically involving a reagent that can deliver a "CF₃⁻" synthon to an electrophilic substrate, such as a carbonyl compound. semanticscholar.org

Compounds that bear a trifluoromethyl group attached to a phosphorus atom have been employed as effective reagents for this purpose. semanticscholar.org The general strategy involves the use of a CF₃-containing reagent in combination with an activator to generate an anionic species that can act as a source of the trifluoromethyl carbanion. semanticscholar.org While specific examples detailing the direct use of trifluoromethylphosphonic acid itself as the primary reagent are less common than silicon-based reagents like the Ruppert-Prakash reagent (TMSCF₃), the principle of using phosphorus-based compounds for this transformation is established within the field of fluorine chemistry. semanticscholar.org The development of these specialized reagents is a key area of research aimed at providing mild, efficient, and selective methods for the synthesis of trifluoromethylated organic compounds. beilstein-journals.orgharvard.edu

Synthesis of Novel Fluorinated Building Blocks and Intermediates

The synthesis of novel fluorinated building blocks is a cornerstone of modern medicinal and agricultural chemistry. The incorporation of fluorine-containing groups can significantly alter the biological and chemical properties of organic molecules. While direct synthetic routes originating from this compound are an emerging area of research, its structure suggests its potential as a precursor for various valuable intermediates.

The trifluoromethyl group is a key pharmacophore, and its introduction into organic molecules can enhance properties such as metabolic stability and binding affinity. Trifluoromethylated building blocks are often synthesized through various fluorination strategies. These can range from nucleophilic and electrophilic fluorination reactions to more modern techniques involving radical or transition-metal-catalyzed C-H fluorination and fluoroalkylation. nih.gov

One common strategy for creating fluorinated building blocks is the transformation of functional groups. For instance, deoxyfluorination can be used to convert alcohols to fluorides or carboxylic acids to trifluoromethyl groups. nih.gov In this context, derivatives of this compound could serve as unique building blocks themselves or be chemically modified to produce other valuable fluorinated synthons. The reactivity of the phosphonic acid group allows for a variety of transformations, potentially leading to novel classes of fluorinated compounds.

Nitrogen-containing organofluorine derivatives are particularly important in pharmaceuticals and agrochemicals. beilstein-journals.orgnih.govbeilstein-journals.org The development of building blocks like trifluoromethylated hydrazones and acylhydrazones highlights the demand for versatile trifluoromethyl-containing starting materials. beilstein-journals.orgnih.govbeilstein-journals.org While not directly synthesized from this compound in the provided research, the principles of organofluorine synthesis suggest that derivatives of this acid could be explored for similar applications.

Table 1: Selected Strategies for the Synthesis of Fluorinated Building Blocks

| Synthesis Strategy | Description | Key Reagents/Conditions | Potential Relevance for this compound Derivatives |

| Halofluorination | Anti-addition of a halogen and fluorine across a double bond. | N-halosuccinimides, Deoxo-Fluor® | Could be used on unsaturated derivatives of this compound. |

| Deoxyfluorination | Replacement of an oxygen-containing functional group with fluorine. | DAST, XtalFluor-E | The phosphonic acid group could be modified to be susceptible to deoxyfluorination. |

| Photoredox Catalysis | Use of light to initiate radical reactions for C-F bond formation. nih.gov | Photocatalysts, light source | Could be employed to functionalize derivatives of this compound. nih.gov |

| Decarboxylative Fluorination | Replacement of a carboxylic acid group with fluorine. | Silver catalysts, Selectfluor® | Not directly applicable, but highlights functional group interchange as a strategy. |

Implementation in Catalytic Chemical Transformations

The strong Brønsted acidity of phosphonic acids, further enhanced by the electron-withdrawing trifluoromethyl group, positions this compound as a potential candidate for acid catalysis. While trifluoromethanesulfonic acid (TfOH) is a well-known superacid catalyst for reactions like Friedel-Crafts acylation, the analogous phosphonic acid could offer unique reactivity or selectivity. mdpi.comresearchgate.net

Organophosphorus compounds are also utilized as ligands in transition-metal catalysis. The phosphonic acid moiety of this compound could be functionalized to create novel ligands for various catalytic transformations. These transformations are crucial for the efficient synthesis of complex organic molecules.

Recent advancements in catalysis have focused on developing more efficient and selective methods for key chemical reactions. For instance, photocatalysis has emerged as a powerful tool for activating strong chemical bonds, including C-F bonds. nih.gov While not a direct application of this compound as a catalyst, this field demonstrates the ongoing innovation in catalytic methods where novel organophosphorus compounds could play a role.

The development of highly acidic catalysts is crucial for asymmetric transformations. For example, N-triflylphosphoramides, which are stronger Brønsted acids than the corresponding phosphoric acids, have been successfully used as catalysts in enantioselective reactions. researchgate.net This suggests that the high acidity of this compound could be harnessed for similar catalytic applications, potentially in reactions requiring strong proton donors.

Table 2: Overview of Relevant Catalytic Concepts

| Catalytic Concept | Description | Example Catalyst(s) | Potential Role of this compound |

| Brønsted Acid Catalysis | Use of a proton donor to accelerate a chemical reaction. | Trifluoromethanesulfonic acid (TfOH) mdpi.comresearchgate.net | Could act as a strong Brønsted acid catalyst in various organic transformations. |

| Lewis Acid Catalysis | Use of an electron pair acceptor to activate substrates. | Aluminum-based Lewis acids | Derivatives could be prepared to act as Lewis acids. |

| Photoredox Catalysis | Use of light and a photocatalyst to mediate redox reactions. nih.gov | Iridium and organic dye photocatalysts | Could be a component in a photocatalytic system or a substrate for such transformations. |

| Asymmetric Catalysis | Synthesis of chiral molecules using a chiral catalyst. | N-triflylphosphoramides researchgate.net | Chiral derivatives could be synthesized for use in asymmetric catalysis. |

Polymerization Processes and Materials Design

Phosphonic acid-containing polymers are of significant interest for a range of applications, including as proton conductors in fuel cells, dental adhesives, and for surface modification of metals. nih.govrsc.org The incorporation of this compound or its derivatives into polymer structures could lead to materials with enhanced properties.

The synthesis of polymers with phosphonic acid functionalities can be achieved through the polymerization of monomers containing a phosphonic acid group or by the post-polymerization modification of a pre-existing polymer. mdpi.commdpi.com For example, novel acrylate polymers functionalized with tetrafluorophenyl phosphonic acid groups have been prepared by free radical polymerization. researchgate.net A similar approach could be envisioned for monomers derived from this compound.

Fluorinated polymers, such as those derived from fluorinated acrylates, are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. alfa-chemistry.comsigmaaldrich.com The combination of a phosphonic acid group and a trifluoromethyl group within a polymer structure could result in multifunctional materials. For instance, a series of fluorinated-phosphonic acid methacrylates have been synthesized for potential application as anti-corrosion coatings on stainless steel. nih.gov

The design of such polymers allows for the tuning of their properties by varying the comonomer composition, molecular weight, and polymer architecture. rsc.org For example, in the RAFT-mediated polymerization of poly(acrylic acid)-b-poly(hexafluorobutyl acrylate), the pH was found to have a significant impact on the polymerization process and the resulting particle morphology. mdpi.com

Table 3: Examples of Phosphonic Acid and Fluorinated Polymers

| Polymer Type | Monomers | Polymerization Method | Key Properties/Applications |

| Poly(acrylic acid)-b-poly(hexafluorobutyl acrylate) | Acrylic acid, Hexafluorobutyl acrylate | RAFT Polymerization | pH-responsive self-assembly, formation of core-shell nanoparticles. mdpi.com |

| Tetrafluorophenyl phosphonic acid functionalized polyacrylates | Phosphonic ester acrylate monomers | Free Radical Polymerization | Potential proton conducting materials for fuel cells. researchgate.net |

| Fluorinated-phosphonic acid methacrylates | Heptadecafluorodecyl methacrylate, (Dimethoxyphosphoryl) methyl methacrylate | Free Radical Polymerization | Anti-corrosion coatings for stainless steel. nih.gov |

| Phosphonic acid based copolymers | Dimethyl-(methacryloyloxy)ethyl phosphonate, 2-hydroxyethyl methacrylate | RAFT Polymerization | Improved adhesion for dental self-etch adhesives. rsc.org |

Biological Relevance and Applications of Trifluoromethylphosphonic Acid Derivatives

Design and Synthesis of Bioactive Analogues

The design of bioactive analogues often involves the principle of isosteric replacement, where a functional group is substituted with another that has similar steric and electronic characteristics. The trifluoromethylphosphonic acid moiety serves as a bioisostere for the carboxylate group found in many biologically important molecules, such as amino acids and nucleotides. mdpi.commdpi.com This substitution from a planar carboxylate to a tetrahedral phosphonate can mimic the transition state of enzymatic reactions, leading to potent enzyme inhibition. mdpi.comresearchgate.net

Alpha-Amino Acid Analogues (e.g., Glycine, Alanine, Aspartic Acid)

The synthesis of α-amino acid analogues incorporating a trifluoromethylphosphinic acid group, a close relative of this compound, has been achieved through various synthetic methodologies. These approaches can be adapted for the synthesis of this compound analogues. A common strategy involves the nucleophilic addition of (trifluoromethyl)phosphinic acid or its esters to substrates with carbon-nitrogen (C=N) or activated carbon-carbon (C=C) double bonds. beilstein-journals.orgnih.gov

Analogues of key amino acids have been successfully synthesized using these methods:

Glycine and Phenylglycine Analogues: The Mannich-type procedure, a three-component reaction involving an amine, an aldehyde, and a P-H functional compound, has been employed to prepare analogues of glycine and phenylglycine. nih.gov For instance, the reaction of (trifluoromethyl)phosphinic acid, dibenzylamine, and formaldehyde (B43269) or benzaldehyde (B42025) can yield the corresponding N-protected aminophosphinic acids. nih.gov

Alanine and Valine Analogues: The addition of (trifluoromethyl)phosphinic acid to N-benzylimines derived from acetaldehyde and isobutyraldehyde provides a route to alanine and valine analogues, respectively. nih.gov

Aspartic Acid Analogues: A synthetic route analogous to that developed by Chambers and Isbell for phosphonic acid analogues has been utilized. beilstein-journals.orgnih.gov This involves the reaction of (trifluoromethyl)phosphinic acid with an N-Boc-protected aminoacrylate, leading to the precursor of the aspartic acid analogue. beilstein-journals.orgnih.gov Another approach involves the addition of the phosphinic acid to an activated C=C double bond of a malonate derivative, followed by hydrolysis and decarboxylation. beilstein-journals.org

Table 1: Synthetic Approaches for α-Amino Acid Analogues of Trifluoromethylphosphinic Acid

| Amino Acid Analogue | Synthetic Method | Key Reactants |

|---|---|---|

| Glycine | Mannich-type reaction | (Trifluoromethyl)phosphinic acid, Formaldehyde, Dibenzylamine |

| Phenylglycine | Mannich-type reaction | (Trifluoromethyl)phosphinic acid, Benzaldehyde, Dibenzylamine |

| Alanine | Hydrophosphinylation of azomethines | (Trifluoromethyl)phosphinic acid, N-benzylimine of acetaldehyde |

| Valine | Hydrophosphinylation of azomethines | (Trifluoromethyl)phosphinic acid, N-benzylimine of isobutyraldehyde |

| Aspartic Acid | Addition to activated C=C double bonds | (Trifluoromethyl)phosphinic acid, N-Boc-protected aminoacrylate |

It is important to note that the high reactivity of some starting materials can lead to side reactions, such as the formation of (trifluoromethyl)phosphonic acid as a byproduct. beilstein-journals.orgnih.gov

Nucleotide Analogues and Related Biomolecules

The introduction of the trifluoromethyl group into nucleotides and their analogues has been a strategy to enhance their therapeutic properties. For instance, replacing the 2'-hydroxyl group of RNA with a 2'-O-trifluoromethyl group has been shown to increase the thermal stability of DNA/RNA duplexes. researchgate.net These modified oligonucleotides also exhibit slightly higher resistance to snake venom phosphodiesterase. researchgate.net

The synthesis of such analogues involves the preparation of the corresponding phosphoramidite building blocks, which can then be incorporated into oligonucleotides using standard solid-phase synthesis techniques. researchgate.net Furthermore, the vinylphosphonate moiety, a stable mimic of phosphate, has been incorporated at the 5'-end of antisense strands of siRNA to enhance their in vivo potency. researchgate.net

Modulation of Physiological Properties through Strategic Fluorination

The strategic incorporation of fluorine or trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to modulate their physiological properties. mdpi.comresearchgate.netnih.gov The trifluoromethyl group, in particular, offers several advantages:

Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance the ability of a molecule to cross cell membranes and the blood-brain barrier. mdpi.comnih.gov This property is crucial for drugs targeting the central nervous system. nih.gov

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group resistant to metabolic degradation. mdpi.com This increased stability can lead to a longer half-life and reduced drug dosage. mdpi.com